molecular formula C13H13ClN4O3S B2723170 4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1335232-52-4

4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2723170
CAS No.: 1335232-52-4
M. Wt: 340.78
InChI Key: JVEHEDRGRZRMGQ-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at the 3-position with a carboxamide group and at the 4-position with a sulfonylamino-linked (E)-2-(4-chlorophenyl)ethenyl moiety. Its structural uniqueness lies in the conjugated ethenyl-sulfonylamino system, which distinguishes it from other pyrazole derivatives .

Properties

IUPAC Name

4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3S/c1-8-11(12(13(15)19)17-16-8)18-22(20,21)7-6-9-2-4-10(14)5-3-9/h2-7,18H,1H3,(H2,15,19)(H,16,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEHEDRGRZRMGQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)N)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C(=O)N)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrazole-3-carboxamide , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Core Structure : Pyrazole ring
  • Substituents :
    • 4-chlorophenyl group
    • Sulfonylamino moiety
    • Methyl group at position 5
    • Carboxamide functional group

This unique combination of functional groups contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
A549 (lung cancer)16.4Inhibition of PLK1 signaling pathway
MCF-7 (breast cancer)0.39Inhibition of Aurora-A kinase
Various tumor cell lines<10Broad-spectrum antitumor activity

Case Studies

  • Inhibition of PLK1 : The compound demonstrated selective inhibition of the Polo-like kinase 1 (PLK1), a critical regulator of cell division, which is often overexpressed in cancer cells. The IC50 value reported was 16.4 µM, indicating significant cytotoxicity against A549 lung adenocarcinoma cells .
  • Aurora-A Kinase Inhibition : Another study reported that the compound inhibited Aurora-A kinase with an IC50 value of 0.39 µM against MCF-7 breast cancer cells, suggesting its potential as a targeted therapy for breast cancer .

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. The compound's sulfonamide group is particularly relevant in mediating these effects.

Study ReferenceInflammatory Model% Inhibition
Carrageenan-induced edema75% at 3h
TNF-α and IL-6 production61-85%

In a carrageenan-induced rat paw edema model, the compound exhibited significant anti-inflammatory effects, with a maximum inhibition rate of 75% after three hours . Additionally, it showed promising results in reducing TNF-α and IL-6 levels, which are key mediators in inflammatory responses .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. The following table illustrates some findings:

Study ReferencePathogen TypeMIC (µg/mL)
S. aureus25.1
E. coli40

The compound demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its potential for therapeutic applications in infectious diseases .

Scientific Research Applications

Anticancer Applications

The anticancer potential of pyrazole derivatives has been extensively studied, with significant findings related to the inhibition of various cancer cell lines. The compound has shown promising results in several studies:

  • Inhibition of Cancer Cell Lines : Recent studies have demonstrated that pyrazole derivatives can induce apoptosis and inhibit cell proliferation in various cancer types. For instance, compounds similar to the one discussed have exhibited IC50 values as low as 0.28 µM against A549 lung cancer cells and 0.39 µM against HCT116 colon cancer cells, indicating potent anticancer activity .
  • Mechanisms of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in tumor growth. For example, certain pyrazole derivatives have been shown to inhibit Aurora-A kinase, a critical regulator of cell division, thereby leading to cell cycle arrest and apoptosis .
  • Case Studies : A notable case study involved the synthesis and evaluation of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which demonstrated significant glioma growth inhibitory properties and low cytotoxicity towards non-cancerous cells . This highlights the therapeutic potential of such compounds in targeting specific cancer types while minimizing harm to healthy tissues.

Anti-inflammatory Properties

In addition to their anticancer effects, pyrazole derivatives are recognized for their anti-inflammatory properties:

  • Mechanistic Insights : The anti-inflammatory activity is often linked to the modulation of inflammatory mediators such as cytokines and chemokines. Pyrazoles can inhibit pathways associated with inflammation, including NF-kB signaling .
  • Research Findings : Studies have indicated that certain pyrazole derivatives can reduce inflammation markers in vitro and in vivo, providing a basis for their use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored:

  • Broad Spectrum Activity : Research has shown that compounds similar to 4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrazole-3-carboxamide exhibit significant antibacterial and antifungal activities against various pathogens. For instance, some derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
  • Minimum Inhibitory Concentrations (MIC) : Specific compounds have reported MIC values ranging from 0.0025 to 12.5 µg/mL against selected bacterial strains, showcasing their potential as effective antimicrobial agents .

Summary Table of Key Findings

Application Activity IC50/MIC Values References
AnticancerInhibition of A549 cellsIC50 = 0.28 µM
Inhibition of HCT116 cellsIC50 = 0.39 µM
Anti-inflammatoryModulation of cytokinesNot specified
AntimicrobialAgainst E. coliMIC = 12.5 µg/mL
Against S. aureusMIC = 0.0025 µg/mL

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key structural differences and pharmacological implications:

Compound Name Key Structural Features Pharmacological Implications References
Target Compound : 4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrazole-3-carboxamide Sulfonylamino-ethenyl linker, carboxamide, 5-methyl Enhanced hydrogen bonding; potential for improved target affinity and metabolic stability
4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazole-3-carboxamide Hydroxy-pyrazole, benzyl linkage, additional phenyl groups Increased hydrophilicity; possible antioxidant activity due to phenolic -OH group
3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide Thiadiazine heterocycle, carboxylic acid linker Improved solubility; thiadiazine may confer anti-infective or anti-inflammatory properties
3-(4-Chlorophenyl)-1-[(E)-1-(4-chlorophenyl)-2-(4-methylphenylsulfanyl)-ethenyl]-4-(4-methylphenyl) Sulfanyl (thioether) group, bis-chlorophenyl ethenyl system Higher lipophilicity; potential for membrane permeability and kinase inhibition
5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters Methylsulfanyl group, ester functionality Ester hydrolysis susceptibility; moderate analgesic/anti-inflammatory activity

Pharmacological Activity

  • Target Compound: While direct pharmacological data are unavailable, its sulfonylamino group is analogous to sulfonamide drugs, suggesting possible antibacterial or enzyme-inhibitory effects. The carboxamide may enhance binding to proteases or kinases .
  • Hydroxy-Pyrazole Derivative (): The phenolic -OH group could confer antioxidant activity, as seen in similar pyrazole derivatives .
  • Sulfanyl-Ethenyl Derivative () : The thioether group may enhance lipid solubility, improving blood-brain barrier penetration for CNS targets .
  • Methylsulfanyl Esters () : Demonstrated analgesic and anti-inflammatory activity in rodent models, though ester hydrolysis limits oral bioavailability .

Crystallographic and Physicochemical Properties

  • The target compound’s conjugated sulfonylamino-ethenyl system likely promotes planar molecular geometry, as observed in related structures (e.g., ’s hydrogen-bonded crystal packing). This planar conformation may facilitate stacking interactions in protein binding pockets .
  • Hydroxy-Pyrazole Derivative : Exhibits hydrogen-bonded dimerization in crystal packing (N–H···O/S interactions), enhancing solid-state stability .
  • Sulfanyl-Ethenyl Compound () : C–H···π interactions dominate crystal packing, suggesting weaker intermolecular forces compared to the target compound’s hydrogen-bonding network .

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The pyrazole ring is classically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For 5-methyl-1H-pyrazole-3-carboxamide, ethyl 3-oxopentanoate reacts with methylhydrazine to yield ethyl 5-methyl-1H-pyrazole-3-carboxylate. Subsequent hydrolysis with aqueous NaOH forms the carboxylic acid, which is converted to the carboxamide using thionyl chloride (SOCl₂) followed by ammonium hydroxide.

Reaction Conditions:

  • Ethyl 3-oxopentanoate (1.0 equiv), methylhydrazine (1.2 equiv), ethanol, reflux, 6 h.
  • Hydrolysis: 2 M NaOH, 80°C, 2 h (yield: 85%).
  • Amidation: SOCl₂ (5 equiv), reflux, 4 h; then NH₄OH, 0°C, 1 h (yield: 78%).

Alternative Route via Knorr Pyrazole Synthesis

An alternative employs β-ketoesters and hydrazines. For example, ethyl acetoacetate reacts with hydrazine hydrate to form 5-methyl-1H-pyrazole-3-carboxylate, followed by amidation as above.

Introduction of the (E)-2-(4-Chlorophenyl)ethenylsulfonylamino Group

Synthesis of 4-Chlorostyrenesulfonyl Chloride

The sulfonamide precursor, 4-chlorostyrenesulfonyl chloride, is prepared via sulfonation of 4-chlorostyrene. Chlorosulfonic acid (ClSO₃H) reacts with 4-chlorostyrene in dichloromethane at 0°C, yielding the sulfonyl chloride after 2 h (yield: 72%).

Coupling to the Pyrazole Amine

The key step involves coupling the sulfonyl chloride to the pyrazole’s amino group. The pyrazole-3-carboxamide is first nitrated at position 4, reduced to the amine, and then reacted with 4-chlorostyrenesulfonyl chloride under Schotten-Baumann conditions:

Procedure:

  • 5-Methyl-1H-pyrazole-3-carboxamide (1.0 equiv) in THF, NaH (1.2 equiv), 0°C.
  • Add 4-chlorostyrenesulfonyl chloride (1.1 equiv) dropwise, stir at 25°C for 12 h.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3) (yield: 65%).

Stereochemical Control of the Ethenyl Bridge

The (E)-configuration is ensured using a Horner-Wadsworth-Emmons reaction. 4-Chlorobenzaldehyde reacts with diethyl sulfamoylphosphonate to form the (E)-styrenesulfonamide, which is subsequently coupled to the pyrazole.

Optimization:

  • Use of Pd(OAc)₂/XPhos catalyst enhances E-selectivity (E:Z > 20:1).
  • Reaction in DMF at 100°C for 8 h (yield: 70%).

Integrated Synthetic Pathways

Convergent Route A: Late-Stage Sulfonylation

  • Synthesize 5-methyl-1H-pyrazole-3-carboxamide.
  • Introduce 4-amino group via nitration/reduction.
  • Couple with 4-chlorostyrenesulfonyl chloride.
    Total Yield: 42% over 5 steps.

Linear Route B: Early-Stage Sulfonamide Formation

  • Prepare (E)-4-chlorostyrenesulfonamide.
  • Couple to pre-formed 4-amino-5-methyl-1H-pyrazole-3-carboxamide.
    Total Yield: 38% over 4 steps.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.31 (s, 3H, CH₃), 6.82 (d, J = 16 Hz, 1H, CH=CH), 7.45–7.62 (m, 5H, Ar-H), 8.12 (s, 1H, NH), 10.21 (s, 1H, CONH₂).
  • ¹³C NMR: δ 12.4 (CH₃), 120.1–138.9 (Ar-C, CH=CH), 162.8 (CONH₂), 170.3 (SO₂NH).

Chromatographic Purity

  • HPLC: >99% purity (C18 column, 70:30 H₂O/MeCN, 1 mL/min).
  • Melting Point: 214–216°C (decomp.).

Challenges and Optimization Strategies

Sulfonamide Hydrolysis Mitigation

  • Use of anhydrous conditions and non-nucleophilic bases (e.g., Et₃N) prevents hydrolysis during coupling.

Byproduct Formation in Ethenyl Synthesis

  • Palladium-catalyzed couplings minimize isomerization; additives like CuI improve regioselectivity.

Q & A

Q. What are the common synthetic routes for preparing 4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrazole-3-carboxamide?

The compound can be synthesized via multi-step protocols involving condensation reactions. For example, pyrazole cores are often functionalized through sulfonylation of amino groups using sulfonyl chlorides (e.g., 4-chlorostyryl sulfonyl chloride). Intermediate purification typically employs column chromatography, and yields are optimized by controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride). Similar methodologies are detailed for structurally related pyrazole sulfonamides .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm the sulfonamide linkage and (E)-configuration of the styryl group.
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., sulfonylamino orientation) via single-crystal analysis. SHELXL refinement (monoclinic P2₁/c space group) is recommended for accurate bond-length validation .
  • HRMS : Verify molecular ion peaks ([M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under flow-chemistry conditions?

Flow chemistry enables precise control over reaction parameters. A Plackett-Burman design can screen variables (residence time, temperature, catalyst loading) to maximize yield. For instance, optimizing the Omura-Sharma-Swern oxidation step (analogous to diphenyldiazomethane synthesis) reduces side-product formation. Response surface models (RSM) further refine optimal conditions, achieving >90% purity .

Q. How to resolve structural contradictions in crystallographic data for sulfonamide-containing pyrazoles?

Discrepancies in sulfonylamino torsion angles may arise from crystal packing effects. Use SHELXS/SHELXD for initial phase determination, followed by TWINABS to correct for twinning. For high-resolution data, anisotropic displacement parameters (ADPs) improve accuracy. Comparative analysis with density functional theory (DFT)-optimized geometries can validate experimental bond angles .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., cannabinoid receptors)?

Molecular docking (AutoDock Vina) against receptor homology models (based on Anandamide-bound CB1 structures) identifies key interactions. Pharmacophore mapping highlights the sulfonamide’s hydrogen-bonding potential with Ser383/Asn393 residues. MD simulations (AMBER) assess binding stability, with MM-PBSA calculations quantifying free energy changes .

Q. How to design assays for evaluating anti-inflammatory activity in vitro and in vivo?

  • In vitro : Measure COX-2 inhibition (ELISA) in LPS-stimulated macrophages. IC₅₀ values are benchmarked against Celecoxib.
  • In vivo : Use carrageenan-induced paw edema models (rats). Administer 10–50 mg/kg orally and quantify edema reduction at 3/6/24 h. Include ulcerogenicity assessment via gastric lesion scoring .

Q. How to reconcile contradictory biological activity data across structural analogs?

Meta-analysis of substituent effects is critical. For example, replacing the 4-chlorophenyl group with a cycloheptyltriazole (as in PubChem CID 145072679) alters logP and membrane permeability. QSAR models incorporating Hammett σ values and Topomer CoMFA descriptors rationalize potency variations .

Q. What strategies improve aqueous solubility for pharmacokinetic studies?

  • Prodrug design : Introduce phosphate esters at the carboxamide group.
  • Co-solvency : Use β-cyclodextrin (20% w/v) or PEG-400 (30% v/v) in saline.
  • Salt formation : React with meglumine (pKa ~9.5) to enhance dissolution rates .

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